![molecular formula C17H17FN4O B4759068 N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759068.png)
N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, also known as FLB-4, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. In a 2015 study by Li et al., N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide was found to inhibit the activity of the protein kinase CK2, which is known to play a role in cancer cell proliferation and survival. The authors of this study suggested that N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may be a potential CK2 inhibitor for cancer therapy.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In a 2018 study by Wang et al., N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide was found to induce apoptosis (cell death) in lung cancer cells by activating the caspase-3 pathway. The authors of this study also observed a decrease in tumor growth in mice treated with N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide research, including:
1. Further studies on its mechanism of action and potential targets for cancer therapy.
2. Investigation of its pharmacokinetics and toxicity in animal models.
3. Evaluation of its efficacy in combination with other cancer therapeutic agents.
4. Development of novel drug delivery systems to enhance its bioavailability and efficacy.
5. Exploration of its potential use in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has shown promise as a potential cancer therapeutic agent. Its synthesis method is well-established, and it has been the subject of several scientific studies. While its mechanism of action is not fully understood, it is believed to involve the inhibition of key signaling pathways involved in cancer cell growth and survival. Further research is needed to fully evaluate its potential as a cancer therapeutic agent and explore its potential use in other diseases.
Scientific Research Applications
N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been the subject of several scientific studies due to its potential use in cancer treatment. In a 2013 study by Zhang et al., N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide was found to inhibit the growth of several different types of cancer cells, including lung cancer, breast cancer, and liver cancer. The authors of this study concluded that N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may be a promising candidate for further development as a cancer therapeutic agent.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-10-8-13(15-11(2)21-22(3)16(15)20-10)17(23)19-9-12-6-4-5-7-14(12)18/h4-8H,9H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLYGSCATXQMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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